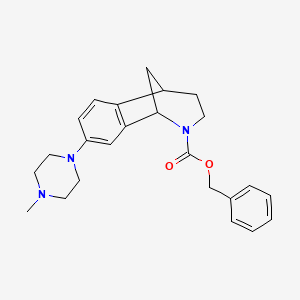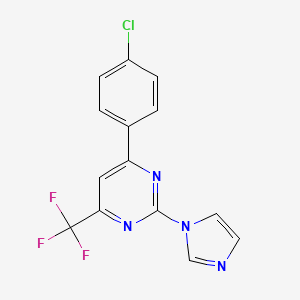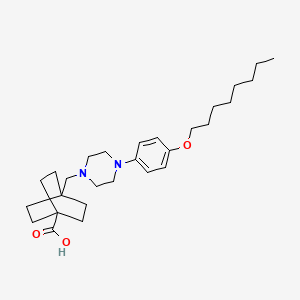![molecular formula C18H12F3N5O2 B10833960 N-benzyl-8-(1,3-oxazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B10833960.png)
N-benzyl-8-(1,3-oxazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25514969-Compound-13 is a small molecule activator of AMP-activated protein kinase (AMPK). It has shown significant potential in inhibiting melanoma cell proliferation by activating AMPK and inhibiting mammalian target of rapamycin complex 1 (mTORC1) signaling . This compound is particularly interesting due to its selective activation of the α1 subunit of AMPK, making it a promising candidate for therapeutic applications in metabolic disorders and cancer treatment .
Preparation Methods
The synthesis of PMID25514969-Compound-13 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.
Purification and characterization: The final compound is purified using techniques like chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Chemical Reactions Analysis
PMID25514969-Compound-13 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PMID25514969-Compound-13 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the activation of AMPK and its downstream effects.
Biology: The compound is used to investigate the role of AMPK in cellular metabolism and energy homeostasis.
Medicine: It has potential therapeutic applications in the treatment of metabolic disorders, cancer, and other diseases where AMPK activation is beneficial.
Industry: The compound can be used in the development of new drugs targeting AMPK and related pathways
Mechanism of Action
PMID25514969-Compound-13 exerts its effects by selectively activating the α1 subunit of AMPK. This activation leads to the inhibition of mTORC1 signaling, which is crucial for cell growth and proliferation. The compound binds to a specific site on the α1 subunit, causing a conformational change that enhances its activity. This activation results in the phosphorylation of downstream targets, leading to various cellular effects such as inhibition of lipid synthesis and cell cycle arrest .
Properties
Molecular Formula |
C18H12F3N5O2 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
N-benzyl-8-(1,3-oxazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H12F3N5O2/c19-18(20,21)12-6-13(14-8-22-10-28-14)15-24-25-16(26(15)9-12)17(27)23-7-11-4-2-1-3-5-11/h1-6,8-10H,7H2,(H,23,27) |
InChI Key |
QZZRSTUQIGEDKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NN=C3N2C=C(C=C3C4=CN=CO4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Oxo-7-phenylethynyl-4,5-dihydro-3H-benzo[b][1,4]diazepin-2-yl)-benzonitrile](/img/structure/B10833877.png)

![3-[3-[4-(4-Chloro-phenyl)-6-trifluoromethyl-pyrimidin-2-yl]-[1,2,4]oxadiazol-5-yl]-benzenesulfonamide](/img/structure/B10833888.png)

![4-{4-[6-Methyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-pyrimidin-2-yl}-pyridin-2-ylamine](/img/structure/B10833905.png)

![10,10-Dimethyl-21-oxo-22-oxa-8,17,20-triazahexacyclo[17.3.1.01,9.02,7.011,19.013,17]tricosa-2,4,6,8-tetraene-18-carbonitrile](/img/structure/B10833913.png)
![5-{3-[6-Methyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-phenyl}-pyridin-2-ylamine](/img/structure/B10833917.png)
![3-[6'-Methyl-4'-(4-trifluoromethyl-phenyl)-[2,2']bipyridinyl-6-yl]-N-propionyl-benzenesulfonamide](/img/structure/B10833918.png)
![3-[6'-Methyl-4'-(4-trifluoromethyl-phenyl)-[2,2']bipyridinyl-6-yl]-benzenesulfonamide](/img/structure/B10833933.png)
![2-[(3-Imidazol-1-ylpropylamino)methyl]pyridine-4-carboxylic acid](/img/structure/B10833942.png)
![(2S)-1-[2-[[1-(1,2,4-triazol-1-ylmethyl)-3-tricyclo[3.3.1.03,7]nonanyl]amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B10833947.png)
![6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-[(6-chloro-4-methylquinazolin-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B10833950.png)
![6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-[(4-methylquinazolin-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B10833958.png)
